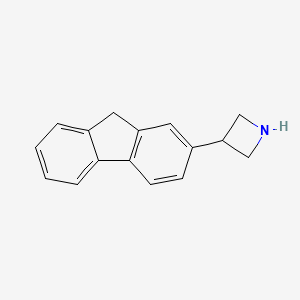

3-(2-Fluorenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-(9H-fluoren-2-yl)azetidine |

InChI |

InChI=1S/C16H15N/c1-2-4-15-12(3-1)8-13-7-11(5-6-16(13)15)14-9-17-10-14/h1-7,14,17H,8-10H2 |

InChI Key |

BRLAHODAEZPGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Fluorenyl Azetidine and Analogous Fluorenyl Substituted Azetidines

Cycloaddition-Based Approaches

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated starting materials, are among the most efficient methods for synthesizing azetidines. rsc.orgresearchgate.net These reactions can be broadly categorized based on the number of atoms contributed by each component to the newly formed ring.

[2+2] Cycloadditions

[2+2] cycloadditions involve the combination of a two-atom component with another two-atom component to form a four-membered ring. In the context of azetidine (B1206935) synthesis, this typically involves the reaction of an imine or a related C=N bond-containing molecule with an alkene or a ketene (B1206846).

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic and versatile method for the preparation of β-lactams (2-azetidinones). mdpi.comorganic-chemistry.orgwikipedia.org These β-lactams can subsequently be reduced to the corresponding azetidines. The reaction is believed to proceed through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org

For the synthesis of a 3-fluorenyl-substituted azetidine precursor, a fluorenyl-containing imine would be reacted with a suitable ketene. For instance, an imine derived from 2-aminofluorene (B1664046) or fluorene-2-carboxaldehyde could serve as the fluorenyl-bearing component. The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by cyclization. organic-chemistry.org

While direct examples for 3-(2-fluorenyl)azetidin-2-one are not prevalent in the reviewed literature, the synthesis of 1-substituted-4-(2-fluorenyl)-3-chloroazetidin-2-ones has been reported through the reaction of chloroacetyl chloride with Schiff bases derived from 2-carbaldehyde fluorene (B118485). researchgate.net

Table 1: Examples of Staudinger Cycloaddition for Fluorenyl-Substituted β-Lactams researchgate.net

| Imine Reactant (Schiff Base) | Ketene Precursor | Product |

| N-(Aryl)-fluoren-2-ylmethyleneamine | Chloroacetyl chloride | 1-Aryl-3-chloro-4-(fluoren-2-yl)azetidin-2-one |

This table is illustrative of the Staudinger approach to fluorenyl-substituted β-lactams, which are precursors to the corresponding azetidines.

The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. researchgate.netsemanticscholar.orgrsc.org This reaction is a powerful tool for the direct synthesis of the azetidine ring system. semanticscholar.org The reaction can be initiated by the photoexcitation of either the imine or the alkene, leading to the formation of an excited state that undergoes cycloaddition. researchgate.net

Recent advancements have focused on visible-light-mediated aza-Paternò-Büchi reactions, often employing photocatalysts to facilitate the reaction under milder conditions. rsc.orgresearchgate.netchemrxiv.org These methods can overcome some of the challenges associated with traditional UV-light-induced cycloadditions, such as low reactivity and the need for high-energy light sources. chemrxiv.orgnih.gov For the synthesis of 3-(2-fluorenyl)azetidine, this would conceptually involve the reaction of an appropriate fluorenyl-substituted alkene with an imine, or a fluorenyl-containing imine with an alkene, under photochemical conditions. The regioselectivity of the addition would be a key consideration in achieving the desired 3-substituted product.

Table 2: General Scope of Visible-Light-Mediated Aza-Paternò-Büchi Reactions rsc.orgchemrxiv.org

| Imine Type | Alkene Type | Catalyst System | Product Type |

| Oximes, Hydrazones | Styrenes, Dienes | Iridium photocatalyst | Highly functionalized azetidines |

| Acyclic Oximes | Alkenes | Not specified | Monocyclic azetidines |

This table illustrates the general applicability of modern aza-Paternò-Büchi reactions.

Beyond the classic aza-Paternò-Büchi reaction, other photochemical [2+2] cycloadditions have been developed for azetidine synthesis. For instance, the photocycloaddition of quinoxalin-2(1H)-ones to aryl alkenes has been reported to yield azetidine-fused heterocycles. chemrxiv.org While not a direct route to this compound, these methodologies highlight the potential of photochemical strategies in constructing complex azetidine-containing molecules. The success of these reactions often depends on the specific electronic properties and excited-state reactivity of the substrates. researchgate.net

Formal [3+1] Cycloadditions

Formal [3+1] cycloaddition reactions provide another strategic approach to the azetidine ring system. researchgate.net These reactions involve the combination of a three-atom component with a one-atom component. A notable example is the reaction of N-tosyl-3-halo-3-butenylamines, which undergo an efficient Ullmann-type coupling to afford 2-alkylideneazetidines. These can then be oxidized to the corresponding β-lactams. organic-chemistry.org

Another approach involves a relay catalysis strategy for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.org This method proceeds via a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation. To synthesize a fluorenyl-substituted azetidine via this route, 2-aminofluorene could be employed as the aromatic amine component.

[3+2] Cycloadditions Involving Azetidine Nitrones

Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. wikipedia.orgresearchgate.net This strategy can be adapted for azetidine synthesis. A synthetic route to azetidine nitrones has been developed through a copper(I)-catalyzed rearrangement and 4π-electrocyclization of O-propargylic oximes. acs.org

Specifically, O-propargylic 9-fluorenone (B1672902) oxime can be used as a precursor to generate a fluorenone-tethered azetidine nitrone. acs.org This fluorenyl-containing azetidine nitrone can then participate in [3+2] cycloaddition reactions with dipolarophiles like alkynoates to yield more complex, functionalized spiro-fluorenyl azetidine derivatives. acs.org This methodology provides a pathway to spirocyclic fluorenyl azetidines, where the fluorene moiety is attached at a spiro center.

Furthermore, the [3+2] cycloaddition of N-aryl fluorenone nitrones with methylenecyclopropanes has been shown to produce spirofluorenyl-isoxazolidines, which can be converted to spirofluorenyl-β-lactams through reduction and subsequent acid-catalyzed ring contraction. dntb.gov.ua These β-lactams are valuable intermediates that can be further transformed into novel spiroazetidine scaffolds. dntb.gov.ua

Table 3: Synthesis of Fluorenone-Tethered Azetidine Nitrones acs.org

| Substrate | Catalyst System | Product | Yield |

| O-propargylic 9-fluorenone oxime | CuBr / 2-aminopyridine | Fluorenone-tethered azetidine nitrone | 21-30% (initial), up to 89% (optimized) |

This table summarizes the key findings for the synthesis of a key intermediate for fluorenyl-substituted azetidine derivatives via a [3+2] cycloaddition approach.

Ring Expansion Protocols

Ring Expansion from Cyclopropane Derivatives

The formation of azetidines through the ring expansion of cyclopropane derivatives represents a significant synthetic strategy. This approach leverages the inherent ring strain of cyclopropanes to facilitate their opening and subsequent cyclization with a nitrogen-containing species.

Donor-acceptor (D-A) cyclopropanes are particularly reactive intermediates for this type of transformation. nih.govchemrxiv.org The presence of both an electron-donating group and an electron-accepting group on the cyclopropane ring polarizes the molecule, making it susceptible to nucleophilic attack and ring opening. nih.gov Lewis acid catalysis is often employed to promote the ring expansion. nih.govchemrxiv.org For instance, a magnesium-mediated ring expansion of donor-acceptor cyclopropanes with an iminoiodinane as the nitrogen source provides a transition-metal-free method to access substituted azetidines. nih.govchemrxiv.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.govchemrxiv.org Mechanistically, the Lewis acid coordinates to the cyclopropane, facilitating a nucleophilic attack by a magnesium-amide species, which leads to the formation of the azetidine ring. nih.gov

While the direct application of this method to synthesize this compound is not explicitly detailed in the reviewed literature, the general applicability of ring expansion of donor-acceptor cyclopropanes suggests its potential as a viable route. nih.govnih.gov The reaction's success with complex steroidal cyclopropanes indicates its feasibility for installing azetidine moieties onto intricate molecular scaffolds. nih.gov

Table 1: Ring Expansion of Donor-Acceptor Cyclopropanes (DACs) to Azetidines

| Entry | Donor-Acceptor Cyclopropane (DAC) | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Generic DAC | Iminoiodinane | Mg-Lewis Acid | Substituted Azetidine | Good | nih.gov |

| 2 | Steroid DAC derivative | Iminoiodinane | Mg-Lewis Acid | Steroid-substituted Azetidine | Good | nih.gov |

| 3 | Methylenecyclopropanes (MCPs) | Nitrogen Atom | Rh(II) | Azetidines | - | nih.gov |

Derivatization from Fluorenyl-Substituted Azetidin-2-ones

Azetidin-2-ones, commonly known as β-lactams, are versatile and readily available intermediates for the synthesis of azetidines. acs.org The reduction of the β-lactam carbonyl group is a primary method for accessing the corresponding azetidine ring system. acs.org

Synthesis via Schiff Base Intermediates

A common and effective route to fluorenyl-substituted azetidin-2-ones involves the [2+2] cycloaddition reaction, specifically the Staudinger synthesis, between a ketene and an imine (Schiff base). researchgate.netmdpi.com

The synthesis typically begins with the condensation of an aromatic aldehyde, such as 2-fluorenecarboxaldehyde, with a primary amine to form the corresponding Schiff base. researchgate.net This imine is then reacted with a ketene, often generated in situ from an acyl chloride and a tertiary amine, to yield the β-lactam ring. researchgate.netmdpi.com For example, the reaction of a Schiff base derived from 2-fluorenecarboxaldehyde with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et3N) affords a 1-substituted-4-(2-fluorenyl)-3-chloroazetidin-2-one. researchgate.net The reaction mechanism is believed to involve the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate which then undergoes conrotatory ring closure. mdpi.com

This methodology allows for the introduction of various substituents on both the nitrogen atom and the azetidine ring, depending on the choice of the starting amine and acyl chloride. researchgate.netijper.org

Table 2: Synthesis of Fluorenyl-Substituted Azetidin-2-ones via Schiff Base Intermediates

| Entry | Aldehyde | Amine | Acylating Agent | Product | Reference |

| 1 | 2-Fluorenecarboxaldehyde | Primary Amine | Chloroacetyl chloride | 1-substituted-4-(2-fluorenyl)-3-chloroazetidin-2-one | researchgate.net |

| 2 | 2-Fluorenecarboxaldehyde | Phenyl urea (B33335) derivatives | Chloroacetyl chloride | 3-chloro-2-(2-fluorenyl)-N-(substituted-phenyl)-4-oxoazetidine-1-carboxamide | ijper.org |

Reduction Methodologies of β-Lactam Ring Systems

The conversion of fluorenyl-substituted azetidin-2-ones to the corresponding azetidines is most commonly achieved through reduction of the lactam carbonyl group. acs.org This transformation is generally high-yielding and preserves the stereochemistry of the substituents on the ring. acs.org

Several reducing agents are effective for this purpose. Diborane (B2H6) in tetrahydrofuran (B95107) (THF) and lithium aluminum hydride (LiAlH4) are frequently used. acs.org Alanes in ether have also been reported to be highly efficient for this reduction. acs.org For instance, the reduction of N-substituted azetidin-2-ones to N-substituted azetidines proceeds rapidly and cleanly with these reagents. acs.org

In the context of preparing this compound, a synthesized 4-(2-fluorenyl)azetidin-2-one would be subjected to these reduction conditions. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For example, a tandem reduction/oxidation of fluorenyl compounds using LiAlH4 under air has been reported to yield 9-hydroxyfluorenyl derivatives, suggesting that reaction conditions need to be carefully controlled. researchgate.net

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control in the synthesis of this compound is crucial, particularly for applications where specific enantiomers or diastereomers are required. Asymmetric synthesis strategies aim to produce chiral azetidines with high enantiomeric and diastereomeric purity.

Enantioselective Synthetic Routes

Enantioselective synthesis of azetidines can be approached in several ways. One strategy involves the use of chiral catalysts or auxiliaries to induce asymmetry during the ring-forming step. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. rsc.orgnih.gov For example, a protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent SN2 displacement, can afford chiral N-alkyl terminal aziridines and azetidines. nih.gov

Another approach utilizes chiral starting materials derived from the chiral pool. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared using a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov The 9-phenylfluorenyl (Pf) group has been used as a bulky N-protecting group to direct the stereochemical outcome of reactions on amino acid precursors, which can then be cyclized to form chiral azetidines. aalto.fimdpi.com The Pf group effectively maintains the configurational integrity of the α-amino center during various C-C bond-forming reactions. aalto.fimdpi.com

Azaallyl anions formed from fluorenyl imines have been shown to undergo enantioselective allylation, which could be a key step in a pathway towards chiral fluorenyl-substituted amines and subsequently azetidines. chemrxiv.org

Diastereoselective Formation of this compound Isomers

The diastereoselective synthesis of substituted azetidines often relies on the stereochemical influence of existing chiral centers in the starting materials or intermediates. For example, the reduction of a chiral β-lactam can proceed with high diastereoselectivity, preserving the relative stereochemistry of the substituents. acs.org

In the synthesis of azetidine nitrones, which can be converted to densely substituted azetidines, diastereoselective transformations such as reductions, cycloadditions, and nucleophilic additions have been reported to proceed with excellent diastereoselectivity. acs.orgnih.gov

The alkylation of N-Pf-protected amino compounds, while often showing poor diastereoselectivity, can be influenced by the choice of base, enolate cation, and electrophile. aalto.fi In some cases, such as the alkylation of N-Pf-hydroxyproline derivatives, diastereoselective alkylation followed by stereoselective reduction can be achieved. aalto.fi

The synthesis of 3-substituted azetidine-2-carboxylic acid analogs has been accomplished with high diastereoselectivity through the regioselective allylation of an N-(9-phenylfluorenyl)aspartate derivative, followed by reduction, tosylation, and intramolecular N-alkylation. nih.gov This demonstrates that the fluorenyl protecting group can be instrumental in controlling the stereochemical outcome of the synthesis of substituted azetidines.

Table 3: Asymmetric and Diastereoselective Synthetic Approaches to Azetidines

| Approach | Key Strategy | Stereochemical Outcome | Example/System | Reference |

| Enantioselective Synthesis | Organocatalysis (α-chlorination) | High ee (84-92%) | 2-Alkyl azetidines | nih.gov |

| Enantioselective Synthesis | Chiral Auxiliary (Camphor sultam) | Enantiopure | L-azetidine-2-carboxylic acid analogs | nih.gov |

| Enantioselective Synthesis | N-Protecting Group (9-Phenylfluorenyl) | Maintenance of configurational integrity | N-Pf-amino acid derivatives | aalto.fimdpi.com |

| Diastereoselective Synthesis | Reduction of chiral β-lactams | Preservation of stereochemistry | General | acs.org |

| Diastereoselective Synthesis | Reactions of Azetidine Nitrones | Excellent diastereoselectivity | Densely substituted azetidines | acs.orgnih.gov |

| Diastereoselective Synthesis | Alkylation of N-Pf-aspartate | High diastereoselectivity | (2S,3S)-1-(9-Phenylfluorenyl)-3-allyl-Aze | nih.gov |

Catalytic Approaches for Stereocontrol

Achieving stereocontrol in the synthesis of 3-substituted azetidines is crucial for their application in medicinal chemistry and materials science. Catalytic methods, particularly those employing transition metals or organocatalysts, have emerged as powerful tools for the enantioselective and diastereoselective synthesis of these compounds.

One notable strategy involves the use of chiral catalysts in the cyclization of acyclic precursors. For instance, gold-catalyzed intramolecular hydroamination of allenes or alkynes can provide access to chiral azetidines. While not specifically demonstrated for a fluorenyl substituent, the versatility of this method suggests its potential applicability. A general representation of such a catalytic cycle is the activation of the unsaturated bond by the gold catalyst, followed by an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the azetidine ring with controlled stereochemistry.

Another powerful approach is the stereoselective functionalization of a pre-existing azetidine ring. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, can be employed to introduce an aryl group at the 3-position of an azetidine bearing a suitable leaving group (e.g., a halide or triflate). The stereochemical outcome of these reactions can often be influenced by the choice of chiral ligands on the metal catalyst. rsc.org

A study on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids utilized the 9-phenylfluorenyl (PhF) group as a bulky N-protecting group. nih.gov This group not only facilitates the stereoselective introduction of substituents at the 3-position but also underscores the compatibility of the fluorenyl moiety within azetidine synthesis protocols. The synthesis involved the regioselective allylation of an N-(PhF)aspartate derivative, followed by reduction, tosylation, and intramolecular N-alkylation to form the azetidine ring. nih.gov Although the fluorenyl group in this case is attached to the nitrogen, this work provides valuable insights into handling fluorenyl-containing precursors in azetidine chemistry.

The table below summarizes some catalytic approaches that could be adapted for the stereocontrolled synthesis of this compound.

| Catalytic System | Reaction Type | Potential Substrates for this compound Synthesis | Expected Stereocontrol |

| Gold(I) / Chiral Ligand | Intramolecular Hydroamination | N-protected 3-amino-1-(2-fluorenyl)prop-1-yne | Enantioselective |

| Palladium(0) / Chiral Phosphine Ligand | Suzuki-Miyaura Coupling | N-protected 3-bromoazetidine (B1339375) and 2-fluorenylboronic acid | Enantioselective |

| Rhodium(I) / Chiral Diene Ligand | Asymmetric Hydrogenation | N-protected 3-(2-fluorenylidene)azetidine | Enantioselective |

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have introduced powerful techniques that can overcome some of the limitations of traditional batch processes, offering improved efficiency, scalability, and access to novel chemical space. Photocatalysis and flow chemistry are at the forefront of these innovations and hold significant promise for the synthesis of complex molecules like this compound.

Photocatalysis in Fluorenyl-Azetidine Formation

Visible-light photocatalysis has emerged as a mild and efficient method for the formation of C-C and C-N bonds. This technique utilizes a photocatalyst that, upon absorption of light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer processes.

For the synthesis of fluorenyl-substituted azetidines, photocatalysis could be employed in several ways. One potential route is the radical-polar crossover reaction. For instance, a photocatalytically generated fluorenyl radical could add to an N-protected azetidin-3-ylidene derivative. Alternatively, a radical generated at the 3-position of an azetidine ring could be trapped by a fluorene-based coupling partner.

Recent studies have shown the successful use of photocatalysis for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release (RSR) process. researchgate.netchemrxiv.org This method involves the generation of radical intermediates from sulfonylimine precursors, which then react with the strained ABB to yield difunctionalized azetidines. researchgate.netchemrxiv.org The generality of this method suggests that a fluorenyl-containing sulfonylimine could potentially be used to generate a fluorenyl-substituted azetidine.

The following table outlines a conceptual photocatalytic approach for the synthesis of a this compound derivative.

| Photocatalytic Strategy | Key Intermediates | Potential Reactants | Catalyst Example |

| Radical Addition to Azetidin-3-ylidene | Fluorenyl radical, Azetidin-3-ylidene | 2-Bromofluorene, N-Boc-azetidin-3-one (precursor to ylidene) | Ir(ppy)3 or Ru(bpy)3Cl2 |

| Radical Strain-Release | Fluorenyl-containing radical, Azabicyclo[1.1.0]butane | Fluorenyl-sulfonylimine, Azabicyclo[1.1.0]butane | Organic photosensitizer |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. These features are particularly beneficial for reactions that are exothermic, require precise control of reaction parameters, or involve hazardous intermediates.

For example, the formation of a key intermediate, such as N-protected 3-bromoazetidine, and its subsequent cross-coupling with a fluorenyl-organometallic reagent could be performed in a sequential flow setup. The precise control over temperature and residence time in a microreactor can lead to higher yields and purities compared to batch processing. researchgate.net

A recent study demonstrated the continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor, highlighting the power of this technology for the controlled generation and functionalization of these four-membered rings. researchgate.net While a fluorenyl substituent was not exemplified, the developed protocols for lithiation and subsequent electrophilic trapping could potentially be adapted for the introduction of a fluorenyl group.

The table below illustrates a hypothetical flow chemistry process for the synthesis of this compound.

| Flow Reactor Module | Reaction | Key Parameters |

| Reactor 1 | Formation of 2-fluorenyl Grignard reagent | Temperature, Residence Time |

| Reactor 2 (Micromixer) | Mixing of Grignard reagent with N-Boc-3-iodoazetidine | Stoichiometry, Mixing efficiency |

| Reactor 3 | Cross-coupling reaction | Temperature, Residence Time, Catalyst loading |

| In-line Purification | Quenching and liquid-liquid extraction | Solvent flow rates |

Chemical Reactivity and Derivatization of 3 2 Fluorenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The inherent strain energy of the azetidine ring, estimated at approximately 25.4 kcal/mol, is a primary driver for its reactivity, particularly in ring-opening reactions. rsc.orgwikipedia.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines undergo cleavage of the C-N sigma bonds when treated with suitable reagents. rsc.orgresearchgate.net These reactions are often the most synthetically useful transformations for this class of heterocycles. magtech.com.cnresearchgate.net

The principal mechanism for the ring cleavage of azetidines is nucleophilic ring-opening. magtech.com.cnresearchgate.net Due to the relative stability of the ring, the nitrogen atom must typically be activated to facilitate nucleophilic attack. This is commonly achieved through two main pathways:

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated, respectively. This enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. magtech.com.cniitk.ac.in

Quaternization: The azetidine nitrogen can be alkylated or acylated to form a more reactive azetidinium salt. organic-chemistry.orgresearchgate.net The positive charge on the nitrogen atom significantly activates the ring carbons for subsequent nucleophilic attack. organic-chemistry.org

The reaction generally proceeds via an SN2-type pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. iitk.ac.innih.gov This process allows for the synthesis of various functionalized γ-amino compounds. For 3-(2-fluorenyl)azetidine, reaction with a nucleophile (Nu-) after activation would lead to a substituted 3-amino-1-propyl chain attached to the fluorenyl scaffold.

The regioselectivity of the nucleophilic attack on an unsymmetrical azetidine ring, such as in this compound, is a critical consideration. The fluorenyl group is at the C3 position, leaving the C2 and C4 positions as potential sites for nucleophilic attack.

The outcome of the reaction is governed by a combination of electronic and steric factors:

Electronic Effects: Substituents that can stabilize a positive charge, such as aryl groups at the C2 position, can direct nucleophiles to that carbon by stabilizing the transition state. magtech.com.cnresearchgate.net In this compound, the fluorenyl group is not directly attached to a ring carbon adjacent to the nitrogen, so its electronic influence on regioselectivity is expected to be minimal.

Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net For this compound, both C2 and C4 are methylene (B1212753) groups. The large fluorenyl group at C3 might sterically influence the approach of the nucleophile, but typically, attack is favored at the unsubstituted positions.

In the case of an activated N-substituted 3-(2-fluorenyl)azetidinium ion, nucleophiles would be expected to attack either the C2 or C4 position. organic-chemistry.org If the reaction proceeds via an SN2 mechanism, it would result in an inversion of stereochemistry at the attacked carbon center, should a stereocenter exist. iitk.ac.in

The reactivity of azetidines is directly linked to their ring strain, which lies between that of highly reactive aziridines and largely unreactive five-membered pyrrolidines. rsc.orgresearchgate.net This intermediate level of strain makes the azetidine ring stable enough for isolation and handling but sufficiently activated to undergo ring-opening under specific, controlled conditions. rsc.orgnih.gov The potential energy stored in the strained ring provides the thermodynamic driving force for cleavage reactions. wikipedia.org

For this compound, this inherent strain facilitates transformations that would not be possible with a less strained analogue, such as a corresponding pyrrolidine (B122466) or piperidine (B6355638) derivative. nih.gov Acid-mediated decomposition pathways, for instance, can occur via intramolecular ring-opening if a suitable nucleophilic group is present elsewhere in the molecule. nih.gov

Functionalization at the Azetidine Nitrogen Atom

The nitrogen atom of this compound is a secondary amine, making it a key site for derivatization. It can act as a nucleophile, reacting with a wide array of electrophiles. This allows for the introduction of various functional groups, which can modulate the compound's chemical and physical properties. Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen. researchgate.net

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond with an aryl halide. uni-muenchen.de

N-Acylation and N-Sulfonylation: Treatment with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. researchgate.netuniba.it These reactions are often used to install protecting groups (e.g., Boc, Cbz, Tosyl) or to introduce functionalities that influence the molecule's biological activity.

N-SF5 and N-SF4CF3 Formation: Recent advances have shown that N-pentafluorosulfanyl groups can be introduced onto azetidine rings through strain-release functionalization of related precursors, suggesting a broad scope of possible N-substituents. chemrxiv.orgchemrxiv.org

The table below summarizes potential N-functionalization reactions for this compound.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3-(2-fluorenyl)azetidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-3-(2-fluorenyl)azetidine |

| N-Sulfonylation | Tosyl Chloride (TsCl) | N-Tosyl-3-(2-fluorenyl)azetidine |

| N-Arylation | Phenyl Bromide (PhBr) | N-Phenyl-3-(2-fluorenyl)azetidine |

Chemical Modifications of the Fluorenyl Substituent

The fluorene (B118485) moiety provides a versatile platform for further chemical modification. The most common reaction sites on the fluorene ring are the C2, C7, and C9 positions. mdpi.com Since the azetidine ring is attached at the C2 position, the remaining sites are available for functionalization.

Key modification strategies include:

Electrophilic Aromatic Substitution: The fluorene ring can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation. These substitutions would likely occur at the C7 position, which is electronically activated and sterically accessible.

Functionalization at the C9 Position: The methylene bridge (C9) of fluorene is acidic and can be deprotonated with a strong base (e.g., n-butyllithium) to form a fluorenyl anion. This anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to install substituents at the C9 position. researchgate.net

The table below outlines potential derivatization reactions on the fluorenyl ring of this compound.

| Reaction Type | Position | Reagent Example | Potential Product |

| Bromination | C7 | N-Bromosuccinimide (NBS) | 3-(7-Bromo-2-fluorenyl)azetidine |

| Nitration | C7 | HNO₃/H₂SO₄ | 3-(7-Nitro-2-fluorenyl)azetidine |

| Alkylation | C9 | n-BuLi, then CH₃I | 3-(9-Methyl-2-fluorenyl)azetidine |

| Acylation | C7 | CH₃COCl, AlCl₃ | 3-(7-Acetyl-2-fluorenyl)azetidine |

Transformations to Other Heterocyclic Scaffolds

The strained azetidine ring can serve as a synthetic precursor to other, larger heterocyclic systems through ring-expansion reactions. researchgate.net These transformations often involve the initial formation of a derivative that subsequently undergoes an intramolecular rearrangement or cyclization.

Potential transformations for this compound include:

Ring Expansion to Pyrrolidines: Azetidines can be converted into pyrrolidines through various synthetic routes. For example, functionalization at the nitrogen atom with a group containing a leaving group at the appropriate distance could facilitate an intramolecular SN2 reaction, leading to a five-membered ring. researchgate.netrsc.org

Formation of Dihydrothiazoles and Dihydro-oxazoles: Chiral 3-aminoazetidines have been shown to react with isothiocyanates to yield dihydrothiazoles through a regio- and stereoselective ring-opening and subsequent cyclization. rsc.org A derivative of this compound with an amino group could potentially undergo similar transformations.

Synthesis of Spirocyclic and Fused Systems: Derivatization of the azetidine nitrogen with a suitable tethered electrophile or nucleophile could lead to intramolecular reactions with the fluorenyl ring, potentially forming novel spirocyclic or fused heterocyclic structures. For instance, an N-propargyl derivative could undergo a gold-catalyzed oxidative cyclization to form a spirocyclic azetidin-3-one. nih.gov

These transformations highlight the utility of the this compound scaffold as a building block for accessing a wider range of complex nitrogen-containing molecules. researchgate.netmedwinpublishers.com

Structural Characterization Methodologies for 3 2 Fluorenyl Azetidine

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental to determining the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra are essential for mapping the carbon-hydrogen framework of 3-(2-Fluorenyl)azetidine.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The fluorenyl group's aromatic protons would typically appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The single proton at the C9 position of the fluorene (B118485) moiety would likely appear as a distinct singlet around δ 3.9 ppm. The protons on the azetidine (B1206935) ring are expected in the upfield region, with the methine proton at the C3 position coupled to the adjacent methylene (B1212753) protons. The protons on the azetidine nitrogen and the C2/C4 methylene groups would also exhibit characteristic shifts and coupling patterns.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the azetidine ring and the thirteen unique carbons of the fluorenyl substituent. The chemical shifts would confirm the presence of both aliphatic and aromatic carbons. For related fluorenyl derivatives, spectral data has been established to confirm their structures. researchgate.netresearchgate.net

Expected ¹H and ¹³C NMR Data for this compound Data is representative and based on typical chemical shifts for fluorenyl and azetidine moieties.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Azetidine CH₂ | 3.5 - 4.0 (m) | 45 - 55 |

| Azetidine CH | 3.8 - 4.3 (m) | 35 - 45 |

| Azetidine NH | 1.5 - 3.0 (br s) | N/A |

| Fluorenyl CH₂ (C9) | ~3.9 (s) | ~37 |

| Fluorenyl Aromatic CH | 7.2 - 7.9 (m) | 120 - 145 |

| Fluorenyl Quaternary C | N/A | 140 - 150 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₆H₁₅N), high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass. The molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can also provide structural clues, with characteristic fragments arising from the cleavage of the azetidine ring or the fluorenyl group. The structural integrity of similar heterocyclic fluorene compounds has been confirmed using mass spectrometry. researchgate.netresearchgate.net

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅N |

| Exact Mass | 221.1204 |

| Molecular Ion Peak [M]⁺ | m/z 221 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key absorptions would include N-H stretching from the secondary amine of the azetidine ring, C-H stretching for both the aromatic fluorenyl and aliphatic azetidine protons, and C=C stretching from the aromatic rings. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the compound. savemyexams.com

Expected IR Absorption Bands

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. cam.ac.uk This technique requires the growth of a suitable single crystal of this compound. By diffracting X-rays off the crystal lattice, a detailed electron density map is generated, from which the exact positions of all atoms can be determined. This analysis provides unambiguous information on bond lengths, bond angles, and the puckering conformation of the four-membered azetidine ring. It also reveals the relative orientation of the fluorenyl substituent with respect to the azetidine ring and details of intermolecular interactions, such as hydrogen bonding, in the crystal packing. The structures of related complex heterocyclic systems, including azetidine derivatives, have been confirmed using this method. acs.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula (C₁₆H₁₅N). A close agreement between the found and calculated values serves as strong evidence for the compound's purity and stoichiometric formula. This method is routinely used to characterize novel synthesized compounds, including complex azetidine scaffolds. nih.gov

Theoretical vs. Representative Found Elemental Analysis Data

| Element | Theoretical % | Representative Found % |

| Carbon (C) | 86.84 | 86.81 |

| Hydrogen (H) | 6.83 | 6.85 |

| Nitrogen (N) | 6.33 | 6.30 |

Computational and Mechanistic Investigations of 3 2 Fluorenyl Azetidine Reactions

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways of strained heterocycles like 3-(2-Fluorenyl)azetidine. These calculations would typically map the potential energy surface for various reactions, such as nucleophilic ring-opening, cycloadditions, or functionalization of the fluorenyl moiety.

For a representative nucleophilic ring-opening reaction, calculations would determine the geometries of the reactant complex (this compound and a nucleophile), the transition state, and the final product. The energies associated with these structures provide critical information about the reaction's feasibility and kinetics. For instance, in an acid-catalyzed ring-opening, the azetidine (B1206935) nitrogen would first be protonated. DFT calculations would model this initial step and the subsequent nucleophilic attack at one of the ring carbons. The fluorenyl group, being a large, aromatic substituent, would be expected to exert significant steric and electronic influence on the reaction pathway.

A hypothetical reaction pathway for the acid-catalyzed ring-opening of this compound with a generic nucleophile (Nu⁻) would be investigated to determine the activation energies (ΔE‡) and reaction energies (ΔErxn). The results would likely indicate a preferred pathway based on the stability of the transition state.

Illustrative Data for a Hypothetical Reaction Pathway: The following table presents plausible DFT-calculated energy values for a hypothetical ring-opening reaction, based on typical findings for substituted azetidines.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H⁺ + Nu⁻ | 0.0 |

| Protonated Azetidine | Intermediate after N-protonation | -5.2 |

| Transition State (TS) | Nucleophilic attack on the azetidine ring | +15.8 |

| Product | Ring-opened product | -25.3 |

Transition State Analysis and Energy Landscape Mapping

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. For this compound, locating and characterizing the transition state structures for its reactions would be a primary objective. A transition state is a first-order saddle point on the potential energy surface, and its geometry reveals the atomic arrangement at the peak of the energy barrier.

Frequency calculations are performed to confirm the nature of the stationary points found. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. For a ring-opening reaction, this imaginary frequency would correspond to the concerted breaking of a C-N bond and the formation of a new bond with the incoming nucleophile.

Mapping the complete energy landscape would involve identifying all relevant intermediates and transition states connecting them. This provides a comprehensive picture of the reaction mechanism, including the possibility of competing pathways. For this compound, the large fluorenyl group could potentially lead to a complex energy landscape with multiple accessible conformations for reactants, intermediates, and transition states.

Hypothetical Transition State Properties for Azetidine Ring-Opening: This interactive table provides expected properties of a transition state for a hypothetical SN2-like ring-opening of this compound.

| Property | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Indicates a true transition state corresponding to the desired reaction coordinate. |

| Key Bond Distances (Å) | C-N: 2.1 Å, C-Nu: 2.3 Å | Shows the partial breaking of the azetidine C-N bond and partial formation of the C-Nu bond. |

| Activation Energy (ΔG‡) | 18.5 kcal/mol | The Gibbs free energy barrier for the reaction to proceed. |

Theoretical Studies on Ring Strain and Reactivity Correlates

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.orgrsc.orgresearchwithrutgers.com Theoretical studies would aim to quantify the specific ring strain in this compound and correlate it with its reactivity. Computational methods can calculate the strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound.

Correlations would be sought between calculated strain energy and computed activation barriers for ring-opening reactions. It is generally expected that higher ring strain leads to lower activation barriers for reactions that relieve that strain.

Calculated Geometric Parameters and Strain Energy: The data below illustrates a comparison of key geometric parameters and the calculated strain energy for this compound, based on general principles of azetidine chemistry.

| Parameter | Azetidine Ring in Compound | Unstrained Reference |

| C-N-C Bond Angle | ~88° | ~112° |

| C-C-C Bond Angle | ~87° | ~109.5° |

| Ring Puckering Angle | ~25° | N/A |

| Calculated Strain Energy | ~26 kcal/mol | 0 kcal/mol |

Orbital Control and Electronic Effects on Regioselectivity

In reactions of substituted azetidines, regioselectivity is a critical aspect. For this compound, a nucleophile could potentially attack either the C2 or C4 position of the ring. The outcome of this competition is governed by a combination of steric and electronic factors, which can be analyzed using computational methods.

Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the protonated azetidine) is key. The shape and energy of the LUMO of the 3-(2-Fluorenyl)azetidinium cation would be calculated. The lobes of the LUMO are typically largest at the carbon atoms that are most susceptible to nucleophilic attack. The fluorenyl group, being an aromatic system, can exert electronic effects (inductive and mesomeric) that influence the electron density distribution in the azetidine ring and thus the shape and energy of the LUMO.

Natural Bond Orbital (NBO) analysis can also be used to calculate the partial atomic charges on the ring carbons. A more positive partial charge would indicate a more electrophilic center, favoring nucleophilic attack. The interplay between orbital control (LUMO distribution) and charge control (partial atomic charges) would determine the regioselectivity of the reaction.

Illustrative FMO and NBO Analysis Data: This table presents hypothetical data from an FMO and NBO analysis of protonated this compound, providing insights into its regioselectivity.

| Parameter | C2 Position | C4 Position |

| LUMO Coefficient | 0.45 | 0.38 |

| NBO Partial Charge | +0.25 | +0.22 |

This data suggests a preference for nucleophilic attack at the C2 position due to both a larger LUMO coefficient and a more positive partial charge.

Molecular Dynamics Simulations (if applicable for conformational studies)

While quantum chemical calculations are excellent for studying reaction pathways, they are often performed on static structures at 0 K. Molecular Dynamics (MD) simulations, in contrast, can model the dynamic behavior of this compound and its interactions with solvent molecules at finite temperatures.

MD simulations would be particularly useful for exploring the conformational landscape of this molecule. The fluorenyl group is bulky, and its orientation relative to the azetidine ring could be flexible. MD simulations can reveal the most stable conformations in a given solvent and the energy barriers between them. This information is crucial, as the reactivity of the molecule can depend on its accessible conformations.

For example, a simulation could show whether the fluorenyl group sterically hinders the approach of a nucleophile to one face of the azetidine ring, thereby influencing the stereoselectivity of a reaction. While full QM/MM MD simulations of a reaction are computationally expensive, classical MD can provide valuable insights into the conformational preferences of the ground state that precede the chemical reaction.

Applications in Advanced Organic Synthesis and Chemical Biology Research

The Chemical Compound as a Synthetic Building Block

The 3-(2-Fluorenyl)azetidine scaffold is a key starting material for the synthesis of more complex molecules. Its utility as a synthetic building block stems from the reactivity of the azetidine (B1206935) ring and the ability to functionalize both the nitrogen atom and the fluorenyl group.

The 3-aryl-azetidine motif is a valuable component in the construction of complex molecular architectures, particularly in medicinal chemistry. The rigid nature of the azetidine ring provides a well-defined three-dimensional orientation for the fluorenyl substituent, which can be crucial for interactions with biological targets. nih.gov The synthesis of 3-aryl-3-substituted azetidines can be achieved through methods like the iron-catalyzed alkylation of thiols with azetidinols, which proceeds via an azetidine carbocation intermediate. acs.org This suggests that 3-(2-Fluorenyl)azetidin-3-ol could serve as a precursor to a variety of 3-fluorenyl-3-substituted azetidines.

Furthermore, photoredox catalysis has been employed for the radical functionalization of benzylic oxetanes and azetidines to prepare 3-aryl-3-alkyl substituted derivatives. chemrxiv.org This method could potentially be adapted for this compound, allowing for the introduction of various alkyl groups at the 3-position. The functionalization of the azetidine nitrogen, for instance through N-alkylation or N-arylation, provides another avenue for elaborating the molecular structure. acs.org

Table 1: Potential Reactions for the Elaboration of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(2-fluorenyl)azetidine | acs.org |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl-3-(2-fluorenyl)azetidine | nih.gov |

| C3-Sulfanylation (from corresponding azetidin-3-ol) | Thiol, FeCl₃ | 3-Sulfanyl-3-(2-fluorenyl)azetidine | acs.org |

| C3-Alkylation (from corresponding carboxylic acid) | Activated alkene, Photoredox catalyst | 3-Alkyl-3-(2-fluorenyl)azetidine | chemrxiv.org |

| Ring-Opening | Nucleophile (e.g., amine, thiol), Lewis acid | 1,3-Diamino or 3-amino-1-thiol derivatives | magtech.com.cn |

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, thus serving as a precursor to a variety of acyclic and larger heterocyclic nitrogen-containing compounds. rsc.org These reactions are often regioselective and can be promoted by nucleophiles or acids. magtech.com.cnresearchgate.net For unsymmetrical azetidines, nucleophilic attack generally occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge, which in the case of this compound would likely be the C4 position due to the influence of the fluorenyl group. magtech.com.cn

Ring-opening of the azetidine in this compound with various nucleophiles could lead to the formation of 1,3-disubstituted propanes. For example, reaction with amines would yield 1,3-diamines, while reaction with thiols would produce 3-amino-1-thiols. These products themselves are valuable building blocks for the synthesis of other molecules, including larger heterocycles. Intramolecular ring-opening reactions are also possible, depending on the substituents present on the azetidine nitrogen. nih.gov

Development of Chemical Probes and Tools

The intrinsic fluorescence of the fluorene (B118485) moiety makes this compound an attractive scaffold for the development of chemical probes and tools for chemical biology research. entrepreneur-cn.com Fluorene and its derivatives are known for their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. acs.orgacs.org

By attaching a reactive group or a biomolecule-targeting ligand to the azetidine nitrogen of this compound, it is possible to create fluorescent probes for imaging and sensing applications. The azetidine ring acts as a linker, separating the fluorescent reporter (the fluorenyl group) from the functional part of the probe. The fluorescence of the fluorenyl group can be modulated by its environment, making it a potential sensor for polarity or the presence of specific analytes. acs.org For instance, fluorene-based probes have been successfully used for imaging lipid order in biological membranes. acs.org

Table 2: Photophysical Properties of Representative Fluorene-Based Fluorescent Probes

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application | Reference |

| Fluorene derivative 1 | ~370 | ~420 | ~0.74 | Biological imaging | ucf.edu |

| Prodan analogue | ~400 | >500 (in polar solvents) | High | Environmentally sensitive probe | acs.org |

| FR-series probes | 405 | 450-550 | High | Imaging lipid order | acs.org |

| PPF-CDNB | ~350 | ~450 | - | H₂S detection | rsc.org |

Strategies for Diversity-Oriented Synthesis Utilizing the Azetidine Scaffold

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. rsc.orgcam.ac.uk The azetidine scaffold is a valuable starting point for DOS due to its conformational rigidity and the potential for divergent synthetic pathways. nih.govcureffi.org

Starting from a central azetidine core, such as this compound, a variety of scaffolds can be generated through functionalization and ring-opening or ring-expansion reactions. For example, a densely functionalized azetidine ring system has been used to access a wide array of fused, bridged, and spirocyclic ring systems. nih.gov The fluorenyl group in this compound would add another layer of diversity, influencing the properties of the resulting library members. A solid-phase synthesis approach, where the azetidine scaffold is attached to a resin, can facilitate the rapid generation of a large number of derivatives. cureffi.org

Role in Ligand Design for Catalysis

The structure of this compound suggests its potential use as a ligand in catalysis. The azetidine nitrogen can act as a coordinating atom for a metal center, while the bulky and electron-rich fluorenyl group can influence the steric and electronic properties of the resulting metal complex. researchgate.net The design of ligands is crucial for controlling the activity and selectivity of homogeneous catalysts. mdpi.com

Fluorenyl-containing ligands have been used in various catalytic applications, including olefin polymerization. researchgate.net The combination of the fluorenyl group with the azetidine nitrogen in a single molecule could lead to novel ligand architectures with unique catalytic properties. For instance, the ligand could chelate to a metal center through the azetidine nitrogen and potentially a functional group on the fluorenyl ring or a substituent on the nitrogen. The steric bulk of the fluorenyl group could create a specific coordination environment around the metal, influencing the outcome of catalytic reactions. nih.gov

Future Perspectives and Research Directions for 3 2 Fluorenyl Azetidine

The unique structural combination of a strained four-membered azetidine (B1206935) ring and a bulky, photophysically active fluorenyl moiety in 3-(2-Fluorenyl)azetidine opens up numerous avenues for future chemical exploration. Research into this compound is poised to contribute to advancements in synthetic methodology, reactivity studies, materials science, and computational chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Fluorenyl)azetidine, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis of azetidine derivatives typically involves nucleophilic substitution, ring-closing metathesis, or enantioselective catalysis. For this compound, chiral phosphoric acid catalysts (e.g., System A in enantioselective desymmetrization) can enhance stereochemical control . Reaction efficiency is validated using HPLC with chiral columns to determine enantiomeric excess (ee) and NMR spectroscopy to confirm regioselectivity. For example, benzylic substituents (R2) on azetidine rings improve cyclization yields compared to electron-donating groups (e.g., 4-OMe), which may hinder conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns and ring conformation. For example, coupling constants () between protons on the azetidine ring confirm chair or boat conformations.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated or trifluoromethyl derivatives .

- X-ray Crystallography : Resolves absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding with biological targets) .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The azetidine ring’s strain (≈24 kcal/mol) enhances reactivity. Computational studies (e.g., DFT calculations) reveal that activation modes involving the thione tautomer of the catalyst lower activation free energy, favoring nucleophilic attack at the C3 position . Experimental validation includes kinetic isotope effects (KIEs) and isotopic labeling to track substituent migration during ring-opening reactions .

Q. How can computational modeling predict the bioactivity of this compound derivatives against neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like the NLRP3 inflammasome. For example, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride reduces ROS/NLRP3 signaling in BV2 microglia, a mechanism validated via ROS scavenging assays and Western blotting for NLRP3/caspase-1 . QSAR models incorporating Hammett constants () of substituents (e.g., fluorenyl groups) predict binding affinity trends .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for azetidine derivatives synthesized under similar conditions?

- Methodological Answer : Discrepancies may arise from catalyst loading, solvent polarity, or substrate impurities. Systematic studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.